molecular formula C20H22ClFN2O3S B2935145 N-(3-chloro-4-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 1021074-74-7

N-(3-chloro-4-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2935145
CAS No.: 1021074-74-7
M. Wt: 424.92
InChI Key: AYDNJXLNJNHNSG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound featuring:

  • A piperidin-2-yl core substituted with a 4-fluorophenylsulfonyl group.
  • An acetamide linker connected to a 3-chloro-4-methylphenyl moiety.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O3S/c1-14-5-8-16(12-19(14)21)23-20(25)13-17-4-2-3-11-24(17)28(26,27)18-9-6-15(22)7-10-18/h5-10,12,17H,2-4,11,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDNJXLNJNHNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and its pharmacological properties based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H20ClFN2O4S
  • Molecular Weight : 462.92 g/mol
  • LogP : 5.78 (indicating high lipophilicity)

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in microbial resistance, particularly targeting the dihydroorotate dehydrogenase (DHODH) pathway, which is crucial for pyrimidine synthesis in pathogens .

Antimicrobial Activity

Research has evaluated the antimicrobial efficacy of this compound against various pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) observed in different studies:

Pathogen MIC (µg/mL) Study Reference
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25
Escherichia coli0.5
Pseudomonas aeruginosa0.75

These results indicate that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria.

Case Studies

  • In Vitro Studies : A study demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .
  • Resistance Mechanism Exploration : Another investigation focused on the resistance mechanisms employed by pathogens against this compound, revealing that certain strains developed resistance through mutations in target enzymes, highlighting the need for combination therapies to enhance efficacy .
  • Pharmacokinetics and Toxicology : In animal models, pharmacokinetic studies indicated favorable absorption and distribution profiles, with low toxicity observed at therapeutic doses. This suggests potential for clinical application in treating resistant infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Piperazine-Based Sulfonamides

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()
  • Structural Differences : Replaces the piperidine ring with a piperazine ring and substitutes the 3-chloro-4-methylphenyl group with a 4-fluorophenyl .
  • The 4-methylphenylsulfonyl group (tosyl) vs. 4-fluorophenylsulfonyl may influence electronic properties (electron-withdrawing vs. -donating effects) and solubility.
W-15 and W-18 ()
  • W-15 : 4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide.
  • W-18 : 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide.
  • Comparison :
    • Both feature piperidine rings and sulfonamide groups but lack the acetamide linker.
    • The 4-nitrophenylethyl (W-18) and 2-phenylethyl (W-15) substituents contrast with the 3-chloro-4-methylphenyl group in the target compound, suggesting divergent biological targets (e.g., opioid receptor vs. kinase inhibition) .

Acetamide Derivatives with Halogenated Aryl Groups

N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ()
  • Structural Differences : Replaces the piperidinyl-sulfonyl group with a naphthyl moiety.
N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide ()
  • Structural Differences : Substitutes the piperidinyl-sulfonyl group with a benzothiazole ring.
  • Functional Implications :
    • Benzothiazole introduces aromatic heterocyclic properties, which could enhance DNA intercalation or kinase inhibition compared to the sulfonyl-piperidine system .

Sulfamoyl and Sulfonamide-Containing Compounds ()

  • Compounds 6d–6l (): Feature benzhydrylpiperazine cores and sulfamoyl groups.
  • Entry 17 (): 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)-1-(furan-2-ylmethyl)urea.
    • Comparison : The urea linker and furan substituent contrast with the acetamide and sulfonyl-piperidine systems, likely altering target selectivity (e.g., protease vs. kinase inhibition) .

Characterization Techniques

  • Common Methods : NMR (1H, 13C, 19F), MS, and TLC ().
  • Structural Confirmation : Piperidine ring conformation and sulfonyl group orientation in the target compound would require similar analytical validation .

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